2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane is an organic compound with a complex structure that includes an oxirane ring, a methoxy group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane can be achieved through several methods. One common approach involves the reaction of 1-methoxy-3-(prop-2-en-1-yloxy)propan-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propylene glycol methyl ether: An organic solvent with similar structural features but different chemical properties and applications.
Methyl isoeugenol: A compound with a similar methoxy group and propenyl side chain but different overall structure and reactivity.
Uniqueness
2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane is unique due to its combination of an oxirane ring and a methoxy-propenyl side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61095-06-5 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[(1-methoxy-3-prop-2-enoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C10H18O4/c1-3-4-12-6-9(5-11-2)13-7-10-8-14-10/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
WLVRTLZSKPZRND-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COCC=C)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.